
Carumonam
概要
説明
カルモナムは、β-ラクタム系抗生物質を分解する細菌が産生する酵素であるβ-ラクタマーゼに対する耐性で知られるモノバクタム系抗生物質です . この耐性により、カルモナムは、腸内細菌科、緑膿菌、インフルエンザ菌などのグラム陰性菌に特に有効です .
2. 製法
カルモナムは、(2R, 3R)-エポキシコハク酸から始まる一連の化学反応によって合成されます . 合成経路には、モノバクタム系抗生物質の重要な構造成分であるβ-ラクタム環の形成が含まれます。 反応条件は通常、ジメチルスルホキシド (DMSO) などの溶媒と、目的の化学結合形成を促進するためのさまざまな試薬の使用が含まれます . 工業生産方法では、これらの反応を最適化して、最終製品の高収率と純度を実現することに重点が置かれています。
準備方法
Carumonam is synthesized through a series of chemical reactions starting from (2R, 3R)-epoxysuccinic acid . The synthetic route involves the formation of a beta-lactam ring, which is a key structural component of monobactam antibiotics. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired chemical bonds . Industrial production methods focus on optimizing these reactions to achieve high yields and purity of the final product.
化学反応の分析
カルモナムは、次のようなさまざまな種類の化学反応を受けます。
酸化: カルモナムは特定の条件下で酸化され、さまざまな酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、カルモナムに存在する官能基を修飾し、その抗菌活性を変化させる可能性があります。
置換: 置換反応は、ある官能基を別の官能基と置換することを伴い、異なる特性を持つカルモナムの類似体を作成するために使用できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します .
4. 科学研究への応用
カルモナムは、幅広い科学研究への応用があります。
化学: カルモナムは、β-ラクタム系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 研究者は、カルモナムを使用して、細菌の耐性機構とβ-ラクタマーゼの役割を調べます。
医学: カルモナムは、他の抗生物質が効かない場合に、グラム陰性菌による感染症の治療に効果を発揮する可能性が研究されています.
科学的研究の応用
Carumonam has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of beta-lactam antibiotics.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the role of beta-lactamases.
作用機序
カルモナムは、細菌の細胞壁合成に不可欠なペニシリン結合タンパク質 (PBP) を阻害することで、抗菌効果を発揮します . これらのタンパク質に結合することで、カルモナムは細菌の細胞壁の形成を阻害し、細胞の溶解と死滅につながります。 この機構は、細菌の細胞壁の構造が独特であるため、グラム陰性菌に特に有効です .
類似化合物との比較
カルモナムは、β-ラクタマーゼに対する高い耐性と、グラム陰性菌に対する広範な活性スペクトルを持つため、モノバクタム系抗生物質の中でユニークです . 類似の化合物には次のようなものがあります。
アズトレオナム: β-ラクタマーゼに対する耐性は似ていますが、活性スペクトルがわずかに異なる別のモノバクタム系抗生物質です.
セフチブテン: 作用機序は似ていますが、化学構造が異なるセファロスポリン系抗生物質です.
セフィキシム: 同様に負に帯電したR基を持ち、抗菌活性に匹敵する別のセファロスポリンです.
カルモナムの独特の構造とβ-ラクタマーゼに対する耐性は、抗生物質耐性菌との闘いにおいて貴重なツールとなっています。
生物活性
Carumonam, also known as AMA-1080 or RO-17-2301, is a novel N-sulfonated monocyclic β-lactam antibiotic that exhibits significant antibacterial properties, particularly against aerobic Gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, in vitro and in vivo efficacy, pharmacokinetics, and clinical applications.
This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the formation of peptidoglycan layers essential for bacterial integrity. The compound is particularly effective against Enterobacteriaceae and has shown a unique profile in its bactericidal and bacteriolytic activities.
In Vitro Antibacterial Activity
Research indicates that this compound has potent in vitro activity against various Gram-negative bacteria. A study comparing this compound with aztreonam revealed that both antibiotics exhibit strong bactericidal effects against Enterobacteriaceae at their minimal inhibitory concentration (MIC) levels. However, their bacteriolytic activity was limited primarily to enteric species like Escherichia coli and Serratia marcescens, with filamentation being a notable morphological change observed after exposure .
Table 1: In Vitro Activity of this compound Against Various Bacteria
Bacterial Species | MIC (µg/ml) | Activity Level |
---|---|---|
Escherichia coli | ≤ 0.5 | Strongly Bactericidal |
Klebsiella pneumoniae | ≤ 0.5 | Strongly Bactericidal |
Pseudomonas aeruginosa | 8-16 | Weakly Bactericidal |
Serratia marcescens | ≤ 0.5 | Strongly Bactericidal |
Gram-positive cocci | > 16 | Resistant |
Clinical Efficacy
This compound has been evaluated in several clinical studies, demonstrating its efficacy in treating infections caused by susceptible bacteria. In a study involving patients with various infections, including pneumonia and urinary tract infections, this compound exhibited an overall clinical cure rate of 84% and a bacteriological cure rate of 72% .
Case Study Overview
A clinical trial assessed this compound's effectiveness in treating bacterial sepsis. The study included 24 patients treated with either 1 g or 2 g doses administered three times daily. The results indicated significant clinical improvement across both dosage groups, with a notable absence of severe side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important characteristics regarding its absorption, distribution, metabolism, and excretion:
- Elimination Half-Life : Approximately 1.3 to 1.5 hours.
- Volume of Distribution : Ranges from 0.16 to 0.19 L/kg.
- Clearance Rate : Increased clearance observed with multiple dosing regimens.
- Excretion : About 75% to 80% of the administered dose is excreted unchanged in urine within 24 hours .
Resistance Profile
This compound shows improved stability against certain β-lactamases compared to other antibiotics like aztreonam. This characteristic enhances its effectiveness against resistant strains of bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) .
Table 2: Comparative Resistance Profiles
Antibiotic | Stability Against β-Lactamases | Activity Against Resistant Strains |
---|---|---|
This compound | High | Effective |
Aztreonam | Moderate | Less effective |
Cefotaxime | Low | Variable |
特性
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
Record name | Carumonam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carumonam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carumonam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13553 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carumonam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARUMONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of carumonam?
A1: this compound exerts its antibacterial activity by binding to penicillin-binding proteins (PBPs) in gram-negative bacteria. [, ] It exhibits a high affinity for PBP 3, which is involved in bacterial cell wall synthesis. [] By inhibiting PBP 3, this compound disrupts peptidoglycan synthesis, leading to bacterial cell death. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound sodium salt is C15H16N6O8S2Na2. Its molecular weight is 486.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: While the provided abstracts do not delve into detailed spectroscopic characterization, a study investigating the degradation kinetics of this compound utilized high-performance liquid chromatography (HPLC) for analysis. [] This suggests the use of UV detection for this compound quantification. []
Q4: How is this compound absorbed and distributed in the body?
A4: this compound, when administered intramuscularly or subcutaneously, demonstrates rapid absorption and achieves high concentrations in various tissues, including plasma, kidneys, liver, and lungs. [] This pharmacokinetic profile is comparable to that of aztreonam. []
Q5: What is the elimination half-life of this compound?
A5: The elimination half-life of this compound varies depending on the species and route of administration. In mice, the plasma half-life is approximately 0.24 hours following subcutaneous administration, whereas in dogs, it is around 1.10 hours after intramuscular administration. []
Q6: How is this compound metabolized and excreted?
A6: this compound undergoes minimal metabolism. [] The primary route of excretion is through urine, with recoveries ranging from 52% in dogs to 73% in rabbits. [] A minor portion is also excreted in bile. [] The major metabolite detected is AMA-1294, resulting from beta-lactam ring hydrolysis. []
Q7: Does renal impairment affect this compound pharmacokinetics?
A7: Yes, renal function significantly influences this compound pharmacokinetics. Studies have shown that the elimination half-life of this compound is prolonged in patients with renal impairment, necessitating dosage adjustments based on creatinine clearance. [, , ]
Q8: What is the spectrum of activity of this compound?
A8: this compound displays potent in vitro activity against a range of Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. [, , ] It exhibits limited activity against Streptococcus pneumoniae and is ineffective against Staphylococcus aureus and anaerobic bacteria. [, , ]
Q9: How does the activity of this compound compare to other antibiotics?
A9: this compound generally demonstrates comparable or superior in vitro activity against Enterobacteriaceae when compared to aztreonam, cefoperazone, ceftazidime, and cefsulodin. [, , , ] Notably, this compound exhibits greater efficacy against Klebsiella oxytoca compared to aztreonam. [, ] Against P. aeruginosa, this compound exhibits similar activity to aztreonam and ceftazidime. []
Q10: Has this compound been evaluated in animal models of infection?
A10: Yes, this compound demonstrated efficacy in murine models of intraperitoneal infections, thigh infections, and kidney infections caused by Gram-negative bacteria. [] Its in vivo activity correlated well with in vitro MIC data. [] Notably, a synergistic effect was observed when this compound was combined with gentamicin in a mouse model of urinary tract infection caused by P. aeruginosa. []
Q11: Are there any clinical studies evaluating the efficacy of this compound?
A11: Yes, clinical trials have investigated the efficacy of this compound in treating complicated and uncomplicated urinary tract infections. [, ] It showed comparable efficacy to ceftazidime in resolving these infections. [, ] Additionally, an open-label study demonstrated its effectiveness in treating Gram-negative sepsis. []
Q12: What are the mechanisms of resistance to this compound?
A12: While this compound demonstrates stability against many beta-lactamases, some isolates resistant to aztreonam and ceftazidime also exhibit resistance to this compound. [] This suggests that mechanisms beyond beta-lactamase production, such as altered penicillin-binding protein expression or reduced permeability, might contribute to resistance.
Q13: What is the safety profile of this compound?
A13: this compound is generally well-tolerated. [] Observed adverse effects in clinical trials were typically mild and transient, including phlebitis at the infusion site, gastrointestinal disturbances, and potential for nephrotoxicity, especially in patients with pre-existing renal impairment. [, , ]
Q14: Are there any ongoing research efforts to improve this compound's efficacy or address resistance?
A14: While the provided abstracts do not explicitly mention ongoing research, future investigations could focus on elucidating resistance mechanisms beyond beta-lactamases and developing strategies to circumvent them. Further exploration of combination therapies, particularly those demonstrating synergy in preclinical models, could also be beneficial.
Q15: Are there any potential applications of this compound beyond treating bacterial infections?
A15: Interestingly, research suggests that this compound might possess immunomodulatory properties. It has been shown to enhance the reactivity of certain Escherichia coli strains with antisera and monoclonal antibodies by altering the bacterial cell surface. [, ] This finding hints at potential applications in diagnostics or vaccine development, but further investigation is needed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。